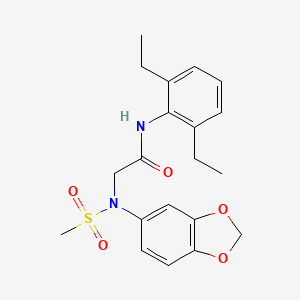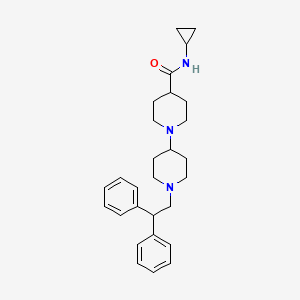
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea, also known as MBMU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MBMU is a urea derivative that has been synthesized and studied for its biochemical and physiological effects.
科学的研究の応用
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has been shown to have antitumor activity and has been studied for its potential use in cancer treatment. It has also been investigated for its potential use as an antiviral agent and as an inhibitor of protein kinases. Additionally, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has been studied for its potential use in the treatment of neurodegenerative diseases.
作用機序
The mechanism of action of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has been shown to inhibit the activity of protein kinases, which play a role in cell signaling and are involved in the development and progression of cancer. N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has also been shown to inhibit the activity of viral proteases, which are enzymes involved in the replication of viruses.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea is its potential as a versatile compound for various applications. It has been shown to have antitumor, antiviral, and anti-inflammatory properties, which make it a promising compound for the development of new drugs. However, one limitation of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea research. One area of interest is the development of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea derivatives with improved solubility and potency. Additionally, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea can be studied for its potential use in combination therapy with other drugs. Furthermore, the potential use of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea in the treatment of neurodegenerative diseases, such as Alzheimer's disease, can be explored. Overall, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea is a promising compound with potential applications in various fields, and further research is needed to fully understand its potential.
合成法
The synthesis of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea involves the reaction of 4-methoxybenzyl isocyanate with 2-methoxyaniline in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea in a high yield.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-13-9-7-12(8-10-13)11-17-16(19)18-14-5-3-4-6-15(14)21-2/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMVXFBXGIYWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(4-nitrophenyl)thio]phenyl}-4-biphenylcarboxamide](/img/structure/B5104867.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5104871.png)

![1-benzyl-8-(2-furylmethyl)-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5104888.png)
![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-4-butoxybenzamide](/img/structure/B5104890.png)
![2-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5104894.png)
![2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5104896.png)
![N-(2-methylphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5104897.png)


![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5104913.png)
![methyl 4-[({[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5104921.png)
![ethyl 3-(4-cyanobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5104944.png)
![N-benzyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5104948.png)